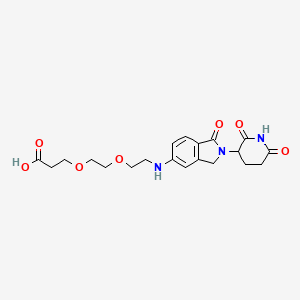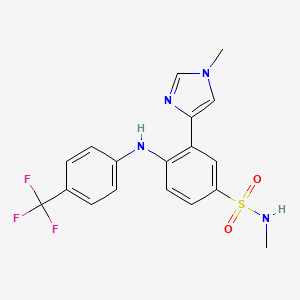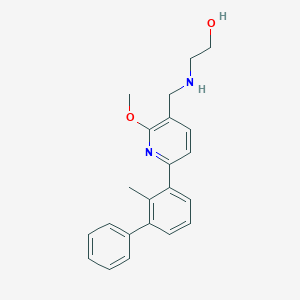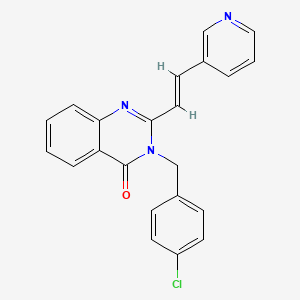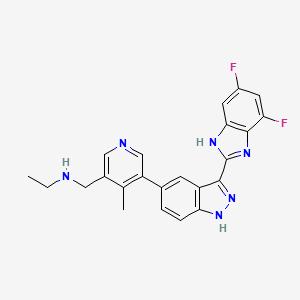
Pomalidomide 4'-PEG2-azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pomalidomide 4’-PEG2-azide is a synthetic compound that combines the properties of pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The azide group allows for click chemistry reactions, making it a versatile building block for various biochemical applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide 4’-PEG2-azide typically involves the following steps:
Synthesis of Pomalidomide Derivative: Pomalidomide is first modified to introduce a functional group that can be linked to the PEG chain.
PEGylation: The modified pomalidomide is then reacted with a PEG chain that has an azide group at one end. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.
Purification: The final product is purified using techniques such as column chromatography to remove any unreacted starting materials and byproducts.
Industrial Production Methods: In an industrial setting, the production of Pomalidomide 4’-PEG2-azide follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis platforms and advanced purification techniques .
化学反应分析
Types of Reactions: Pomalidomide 4’-PEG2-azide undergoes several types of chemical reactions, including:
Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry reactions.
Reducing Agents: Used to convert the azide group to an amine.
Solvents: Common solvents include dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products: The major products formed from these reactions are typically triazole-linked conjugates, which are used in various biochemical applications .
科学研究应用
Pomalidomide 4’-PEG2-azide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the production of specialized reagents and materials for biochemical research
作用机制
The mechanism of action of Pomalidomide 4’-PEG2-azide involves its role as a ligand-linker conjugate in PROTAC technology. The pomalidomide moiety binds to the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome. The PEG linker and azide group enable the conjugation of various target ligands, enhancing the versatility and specificity of the compound .
相似化合物的比较
- Pomalidomide-PEG1-azide
- Pomalidomide-PEG3-azide
- Pomalidomide-PEG4-azide
- Lenalidomide-PEG2-azide
Comparison: Pomalidomide 4’-PEG2-azide is unique due to its specific PEG linker length and azide functional group, which provide optimal properties for click chemistry and PROTAC applications. Compared to other similar compounds, it offers a balance between solubility, stability, and reactivity, making it a preferred choice for certain biochemical applications .
属性
IUPAC Name |
4-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O6/c20-24-22-7-9-31-11-10-30-8-6-21-13-3-1-2-12-16(13)19(29)25(18(12)28)14-4-5-15(26)23-17(14)27/h1-3,14,21H,4-11H2,(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYXCRBBKSBKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
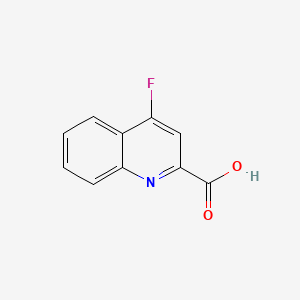
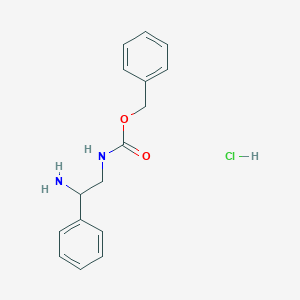
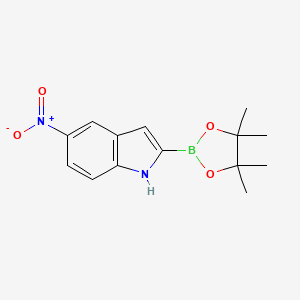
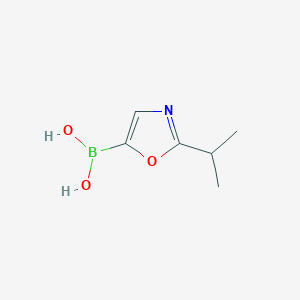
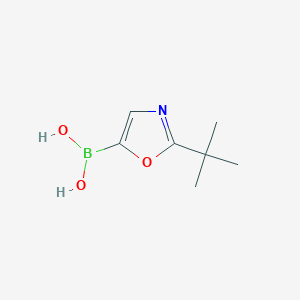
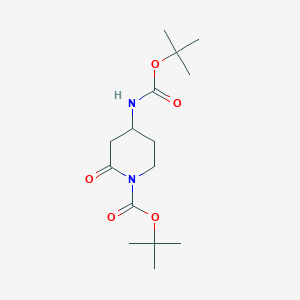
![tert-butyl (4R,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8195850.png)
![6-Benzyl-5,6,7,8-tetrahydro-[2,6]naphthyridin-3-ol](/img/structure/B8195853.png)

